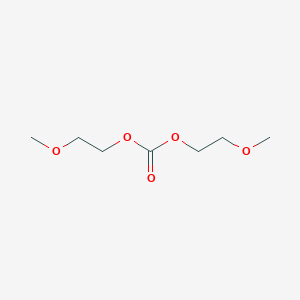
碳酸双(2-甲氧基乙酯)
描述
Bis(2-methoxyethyl) carbonate (BMEC) is a chemical compound used in various scientific research applications. It is a colorless and odorless liquid that is soluble in water and organic solvents. BMEC is widely used as a solvent and a reactant in the synthesis of various organic compounds.
科学研究应用
有机溶剂和无水反应介质
碳酸双(2-甲氧基乙酯)用作有机金属合成中的惰性有机溶剂和无水反应介质。它具有优异的溶剂化性能,使其成为这些过程中必不可少的组成部分。它的急性毒性低,对眼睛和皮肤有轻微的刺激性 (Gad, 2014).
非异氰酸酯聚氨酯合成
此化学物质在非异氰酸酯聚氨酯(NIPU)的合成中起着至关重要的作用。它用于与二氧化碳和二缩水甘油醚的偶联反应中,为不使用有毒光气或异氰酸酯生产聚氨酯提供了一种替代方法 (Sheng et al., 2015).
锂离子电池中的聚合物电解质
碳酸双(2-甲氧基乙酯)还参与锂离子电池聚合物凝胶电解质的制备。这些含有双草酸硼酸锂的电解质具有合适的离子电导率和良好的机械性能,增强了锂离子电池的性能和稳定性 (Reiter et al., 2009).
树脂和碳泡沫生产
在树脂和碳泡沫的生产中,碳酸双(2-甲氧基乙酯)用于酸诱导逐步增长聚合。此过程涉及在聚合过程中受控释放二氧化碳,有助于生产具有各种应用的材料 (Wöckel et al., 2017).
抗氧化剂和抗癌特性
碳酸双(2-甲氧基乙酯)衍生物因其潜在的治疗应用而受到研究。这些衍生物(如壳聚糖-双席夫碱纳米颗粒)已显示出显着的自由基清除潜力和抗癌特性 (Thyriyalakshmi & Radha, 2019).
非异氰酸酯聚(碳酸酯-氨基甲酸酯)的合成
基于碳酸双(2-甲氧基乙酯)的糖醇用作创建交联聚(碳酸酯-氨基甲酸酯)的单体。这些不需要光气或有毒异氰酸酯单体,为各种工业应用提供了更安全的替代品 (Mazurek-Budzyńska et al., 2016).
锂离子电池中的电解质添加剂
碳酸双(2-甲氧基乙酯)衍生物被用作锂离子电池电解质中的双功能添加剂。它们增强了阻燃性,并且不显着影响电解质的电导率,有助于电池性能更安全、更高效 (Jin et al., 2013).
属性
IUPAC Name |
bis(2-methoxyethyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-9-3-5-11-7(8)12-6-4-10-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGQBDVSTWGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978172 | |
| Record name | Bis(2-methoxyethyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-84-6 | |
| Record name | Ethanol, 2-methoxy-, carbonate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methoxyethyl) carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-methoxyethyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-methoxyethyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

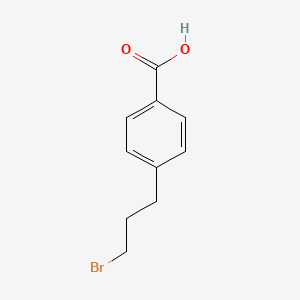
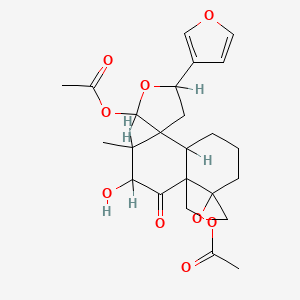
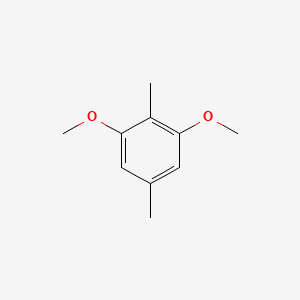
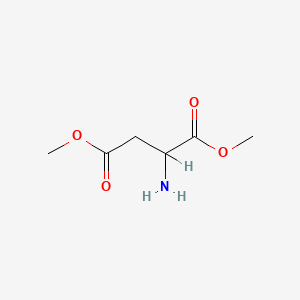
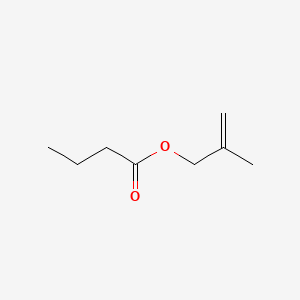

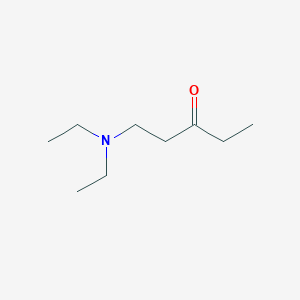
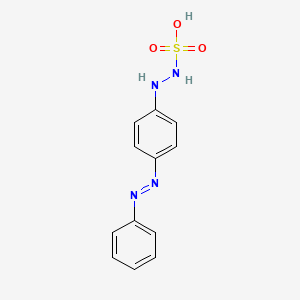

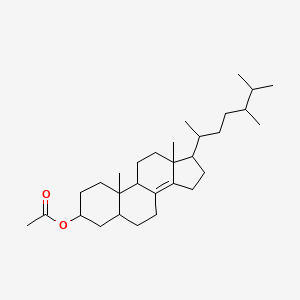
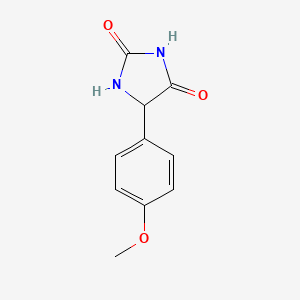

![[3,4,5-Triacetyloxy-6-(4-nitroanilino)oxan-2-yl]methyl acetate](/img/structure/B1614550.png)
